molecular formula C12H14ClN5O B1456757 6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-75-2

6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1456757
CAS No.: 1379811-75-2
M. Wt: 279.72 g/mol
InChI Key: MSZIVOVYJZBIFJ-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C12H14ClN5O and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(chloromethyl)-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-7-3-4-9(19-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZIVOVYJZBIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer, antimicrobial, and other pharmacological properties.

  • Molecular Formula : C12H14ClN5O
  • Molecular Weight : 273.73 g/mol

The compound features a chloromethyl group and a methoxy-substituted phenyl ring, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its effects against various cancer cell lines:

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative properties of a series of triazine derivatives, including this compound. The results indicated:

  • Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), SKBR-3 (HER2-positive), and MCF-7 (hormone receptor-positive).
  • GI50 Values : The compound exhibited selective inhibition of MDA-MB231 cells with a GI50 value of approximately 0.06 µM, indicating potent anticancer activity against this cell line while showing reduced effects on non-cancerous cells .

Structure-Activity Relationship (SAR)

The study also analyzed the structure-activity relationship (SAR) of various derivatives:

  • Substituent Effects : The presence of electron-donating groups in the para position of the phenyl ring enhanced activity. For instance, compounds with para-methoxy or para-dimethylamino groups showed improved antiproliferative effects .
CompoundGI50 (µM)Cell Line
6-Chloromethyl Triazine0.06MDA-MB231
Other Derivatives>20MCF-10A (non-cancerous)

Antimicrobial Activity

The s-triazine derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit bacterial growth:

The mechanism involves targeting bacterial DNA gyrase and other essential enzymes unique to bacteria. This selectivity makes triazines promising candidates for antibiotic development.

Efficacy Against Pathogens

Research indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Bacterial Strain
Triazine Derivative7.81Staphylococcus aureus
Triazine Derivative39.72Mycobacterium tuberculosis

Other Biological Activities

Beyond anticancer and antimicrobial properties, triazine derivatives have shown potential in:

  • Anti-inflammatory Activity : Some studies suggest that these compounds may modulate inflammatory pathways.
  • Neuroprotective Effects : Certain analogs have demonstrated protective effects in neurodegenerative models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine

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